Cas no 1804177-18-1 (1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one)

1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one
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- インチ: 1S/C10H10BrFOS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3
- InChIKey: ACVWKFWPMGVONR-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=CC=C(C=1F)SC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 42.4
1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013022203-1g |
1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one |
1804177-18-1 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
Alichem | A013022203-500mg |
1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one |
1804177-18-1 | 97% | 500mg |
790.55 USD | 2021-06-24 | |
Alichem | A013022203-250mg |
1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one |
1804177-18-1 | 97% | 250mg |
494.40 USD | 2021-06-24 |
1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-oneに関する追加情報
Introduction to 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one (CAS No. 1804177-18-1) and Its Emerging Applications in Chemical Biology
The compound 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one (CAS No. 1804177-18-1) represents a fascinating molecule with significant potential in the realm of chemical biology and drug discovery. Its unique structural features, comprising a brominated ketone moiety linked to a fluorinated and methylthio-substituted aromatic ring, make it a versatile scaffold for medicinal chemistry innovation. This introduction explores the compound's chemical properties, synthetic pathways, and its role in contemporary research, emphasizing recent advancements and future prospects.
The molecular structure of 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one is characterized by a propanone backbone with a bromine atom at the alpha position and an aromatic ring substituent. The presence of a fluorine atom at the 2-position and a methylthio group at the 3-position of the phenyl ring introduces both electronic and steric effects that modulate reactivity and binding affinity. Such structural motifs are increasingly recognized for their ability to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target interactions.
In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated aromatic compounds due to their ability to influence drug-receptor interactions. The fluorine atom, being electronegative, can enhance binding affinity by participating in dipole-dipole interactions or by stabilizing conformational changes in biological targets. Similarly, the methylthio group contributes to lipophilicity and can serve as a hydrogen bond acceptor or donor, further fine-tuning the compound's biological activity. These features make 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one an attractive candidate for developing novel therapeutic agents.
From a synthetic perspective, 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one can be synthesized through multiple pathways, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the bromination of an appropriate ketone precursor followed by functionalization of the aromatic ring with fluorine and methylthio groups. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce these substituents with high precision. The choice of synthetic route depends on factors such as starting material availability, cost considerations, and environmental impact.
The compound's utility extends beyond mere structural diversity; it serves as a key intermediate in the synthesis of more complex molecules with targeted biological activities. For instance, researchers have leveraged 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one to develop inhibitors of enzymes involved in inflammatory pathways or to create small molecules that modulate neurotransmitter receptors. These applications highlight its role in addressing critical therapeutic challenges such as cancer, neurodegenerative diseases, and metabolic disorders.
Recent studies have demonstrated the compound's potential in modulating protein-protein interactions (PPIs), which are pivotal in many biological processes but remain challenging to target with small molecules. By serving as a scaffold for structure-based drug design, 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one has been used to generate inhibitors that disrupt aberrant signaling networks associated with diseases like Alzheimer's and Parkinson's. The fluorine and methylthio substituents play crucial roles in optimizing binding interactions within the PPI interface.
Another area where this compound has shown promise is in antiviral research. The ability of fluorinated aromatic systems to enhance viral protease inhibition has been well-documented. By incorporating 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one into drug candidates targeting viral replication enzymes, researchers have achieved improved potency and selectivity over natural substrates. This underscores its versatility as a building block for antiviral therapies.
The growing interest in green chemistry has also influenced the synthesis of 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one, with efforts focused on developing sustainable methodologies that minimize waste generation and energy consumption. Catalytic processes under mild conditions have gained traction as they align with principles of atom economy and reduce environmental footprint. Such innovations not only improve efficiency but also enhance compliance with regulatory standards governing pharmaceutical manufacturing.
In conclusion, 1-Bromo-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one (CAS No. 1804177-18) stands out as a multifaceted compound with broad applications in chemical biology and drug discovery. Its unique structural attributes enable precise modulation of biological targets, making it invaluable for developing next-generation therapeutics. As research progresses, continued exploration of its synthetic pathways and biological activities will likely uncover even more innovative uses for this remarkable molecule.
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